molecular formula C12H15NO B12508233 N-[4-(propan-2-yl)phenyl]prop-2-enamide

N-[4-(propan-2-yl)phenyl]prop-2-enamide

Cat. No.: B12508233
M. Wt: 189.25 g/mol
InChI Key: UWFOOYAOKYLMKZ-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Structural Representation

The systematic IUPAC name for this compound is N-[4-(propan-2-yl)phenyl]prop-2-enamide , which precisely defines its molecular structure. The name is derived as follows:

  • Prop-2-enamide : The parent chain is a three-carbon acrylamide group (CH₂=CH–CONH₂).
  • N-[4-(propan-2-yl)phenyl] : The amide nitrogen is substituted with a phenyl ring bearing a propan-2-yl (isopropyl) group at the para position.

The structural formula (Figure 1) illustrates the acrylamide backbone with the isopropyl-substituted phenyl group attached to the nitrogen atom. The double bond in the prop-2-enamide moiety confers rigidity to the molecule, influencing its reactivity and interactions.

Structural Formula :
$$ \text{CH}2=\text{CH}–\text{C}(=\text{O})–\text{NH}–\text{C}6\text{H}4–\text{CH}(\text{CH}3)_2 $$

CAS Registry Number and Systematic Synonyms

The CAS Registry Number for This compound is not explicitly listed in the provided sources. However, closely related compounds, such as (E)-3-(4-isopropylphenyl)acrylamide (CAS 99564-72-4), share structural similarities but differ in substituent placement.

Systematic synonyms for this compound include:

  • N-(4-Isopropylphenyl)acrylamide
  • N-[4-(1-Methylethyl)phenyl]prop-2-enamide

These terms reflect alternative naming conventions while retaining specificity about the isopropyl and acrylamide groups.

Molecular Formula and Weight Analysis

The molecular formula of This compound is C₁₂H₁₅NO , derived from:

  • 12 carbon atoms : 3 from the acrylamide chain and 9 from the substituted phenyl ring.
  • 15 hydrogen atoms : Distributed across the aliphatic and aromatic regions.
  • 1 nitrogen and 1 oxygen atom : Integral to the amide functional group.

Molecular weight :
$$
(12 \times 12.01) + (15 \times 1.008) + 14.01 + 16.00 = 189.25 \, \text{g/mol}
$$

This matches the molecular weight reported for structurally analogous compounds.

Table 1: Molecular Identity Summary

Property Value
IUPAC Name This compound
Molecular Formula C₁₂H₁₅NO
Molecular Weight 189.25 g/mol
Key Functional Groups Acrylamide, isopropylphenyl

Properties

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

N-(4-propan-2-ylphenyl)prop-2-enamide

InChI

InChI=1S/C12H15NO/c1-4-12(14)13-11-7-5-10(6-8-11)9(2)3/h4-9H,1H2,2-3H3,(H,13,14)

InChI Key

UWFOOYAOKYLMKZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C=C

Origin of Product

United States

Preparation Methods

Direct Acylation with Acryloyl Chloride

The most straightforward approach involves the reaction of 4-isopropylaniline with acryloyl chloride under basic conditions.

  • Reagents :
    • 4-Isopropylaniline (1.0 equiv)
    • Acryloyl chloride (1.1 equiv)
    • Triethylamine (TEA, 1.2 equiv) as a base
    • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
  • Procedure :

    • Dissolve 4-isopropylaniline in anhydrous DCM at 0–5°C.
    • Add TEA dropwise to neutralize HCl byproduct.
    • Introduce acryloyl chloride slowly to avoid exothermic side reactions.
    • Stir for 4–6 hours at room temperature.
    • Purify via column chromatography (hexane/ethyl acetate, 4:1) or recrystallization.
  • Yield : 68–75%.

Parameter Value
Reaction Temperature 0°C → 25°C
Time 6 hours
Solvent DCM
Base Triethylamine

Carbodiimide-Mediated Coupling

For substrates sensitive to acyl chlorides, carbodiimide reagents like EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole) are employed.

  • Reagents :

    • 4-Isopropylaniline
    • Acrylic acid
    • EDCl (1.1 equiv), HOBt (0.1 equiv)
    • Solvent: DCM or dimethylformamide (DMF)
  • Mechanism :

    • EDCl activates the carboxylic acid to form an active ester intermediate.
    • HOBt suppresses racemization and enhances coupling efficiency.
  • Yield : 82–85% in DMF at 25°C.

Alternative Routes via Hydroxyamide Intermediates

Dehydration of N-[4-(Propan-2-yl)Phenyl]-2-Hydroxypropanamide

A two-step process involving:

  • Synthesis of hydroxyamide via condensation of 4-isopropylaniline with 2-hydroxypropanoic acid.
  • Acid-catalyzed dehydration to form the α,β-unsaturated amide.
  • Step 1 :

    • React 4-isopropylaniline with 2-hydroxypropanoic acid at 190–250°C (neat conditions).
    • Water is removed via distillation to drive the reaction.
    • Intermediate Yield : 89%.
  • Step 2 :

    • Treat intermediate with concentrated H₂SO₄ at 98–100°C for 18 minutes.
    • Final Yield : 81%.
Dehydration Agent Temperature Time Yield
H₂SO₄ 100°C 18 min 81%
PCl₅ 80°C 2 hours 73%

Solvent and Catalytic Optimization

Solvent Effects

  • Polar aprotic solvents (DMF, THF) improve solubility of intermediates but may require higher temperatures.
  • Non-polar solvents (toluene, xylene) facilitate azeotropic water removal in dehydration steps.
Solvent Reaction Rate Yield
DMF Fast 85%
Toluene Moderate 78%
DCM Slow 68%

Catalytic Enhancements

  • Phase-transfer catalysts (e.g., tetrabutylammonium bromide) accelerate reactions in biphasic systems.
  • Microwave irradiation reduces reaction times by 40–60% in EDCl/HOBt-mediated couplings.

Industrial-Scale Considerations

Continuous Flow Reactors

  • Advantages : Improved heat transfer, reduced side reactions.
  • Conditions :
    • Residence time: 10–15 minutes
    • Temperature: 50°C
    • Productivity : 1.2 kg/h.

Green Chemistry Approaches

  • Solvent-free synthesis at 200°C achieves 76% yield with minimal waste.
  • Biocatalytic routes using lipases (e.g., Candida antarctica) are under investigation but currently yield <50%.

Analytical and Purification Techniques

Characterization

  • ¹H NMR : Key signals include:
    • δ 6.3–6.5 ppm (CH₂=CH–CO–, doublet of doublets).
    • δ 1.2 ppm (isopropyl CH₃, doublet).
  • HPLC : Purity >98% achieved using C18 columns (acetonitrile/water gradient).

Challenges in Purification

  • Byproducts : Oligomerization of acryloyl chloride necessitates careful temperature control.
  • Chromatography : Silica gel deactivation occurs if residual amines are present; pre-treatment with TEA mitigates this.

Recent Advances (2024–2025)

  • Photocatalytic methods : Visible light-mediated couplings reduce reagent use (yield: 79%, 6 hours).
  • Electrochemical synthesis : Direct amidation at graphite electrodes achieves 72% yield without coupling agents.

Chemical Reactions Analysis

Types of Reactions: N-[4-(propan-2-yl)phenyl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing different substituents.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions typically involve the use of electrophiles such as halogens or nitro groups in the presence of a catalyst.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-[4-(propan-2-yl)phenyl]prop-2-enamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4-(propan-2-yl)phenyl]prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is structurally related to cinnamamides, arylacrylamides, and phenethylamide derivatives. Key analogues and their properties are summarized below:

Compound Name Substituents (R1, R2) Biological Activity (MIC, µM) Cytotoxicity (IC50, µM) Lipophilicity (logP) Key References
(2E)-N-[3,5-bis(CF₃)phenyl]-3-(4-Cl-phenyl)prop-2-enamide R1 = 4-Cl; R2 = 3,5-CF₃ 0.12 (S. aureus), 0.15 (MRSA) >100 (macrophages) 5.2
(2E)-N-benzyl-3-[4-(isobutyl)phenyl]prop-2-enamide R1 = isobutyl; R2 = benzyl Not reported Not reported ~4.8 (estimated)
N-[4-(methoxymethyl)piperidinyl]-N-phenylpropanamide R1 = methoxymethyl; R2 = phenyl Pharmaceutical intermediate Not reported 2.1
N-[4-(propan-2-yl)phenyl]prop-2-enamide R1 = propan-2-yl; R2 = H Not reported Not reported ~3.5 (estimated)

Key Findings from Comparative Analysis

Substituent Effects on Bioactivity

  • Electron-Withdrawing Groups (Cl, CF₃): Derivatives with halogen or trifluoromethyl groups exhibit potent antimicrobial activity. For example, (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-(4-chlorophenyl)prop-2-enamide shows submicromolar activity against Staphylococcus aureus and MRSA due to enhanced lipophilicity and target binding .
  • Electron-Donating Groups (isopropyl, methoxymethyl): Bulkier substituents like isopropyl may reduce antibacterial efficacy but improve metabolic stability. For instance, N-[4-(methoxymethyl)piperidinyl]-N-phenylpropanamide is used as a pharmaceutical intermediate, suggesting favorable synthetic and pharmacokinetic profiles .

Lipophilicity and Cytotoxicity Correlation

  • Higher logP values (e.g., 5.2 for dichlorocinnamanilides) correlate with stronger antimicrobial activity but may increase cytotoxicity. In contrast, compounds with moderate logP (~3.5–4.8) balance potency and safety, as seen in benzyl-substituted acrylamides .

Synthetic Accessibility

  • N-Acylation with methacryloyl chloride is effective for amines bearing halogens or electron-donating groups (e.g., OCH₃, isopropyl), enabling scalable synthesis of diverse acrylamides .

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